molecular formula C46H84N7O17P3S B12375901 Pentacosanoyl-CoA

Pentacosanoyl-CoA

Cat. No.: B12375901
M. Wt: 1132.2 g/mol
InChI Key: OOYYVSZGLPEVRI-HQDNRMPVSA-N
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Description

Pentacosanoyl-CoA is a very-long-chain acyl-CoA derivative consisting of a 25-carbon saturated fatty acid (pentacosanoic acid) linked to coenzyme A via a thioester bond. As a high-molecular-weight acyl-CoA, it plays specialized roles in lipid metabolism, particularly in the elongation of fatty acids beyond 20 carbons, a process critical to sphingolipid synthesis and membrane structure modulation in eukaryotes . Unlike shorter-chain acyl-CoAs, this compound’s hydrophobicity limits its solubility in aqueous cellular environments, necessitating binding proteins for transport and enzymatic processing.

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentacosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-37(55)74-30-29-48-36(54)27-28-49-44(58)41(57)46(2,3)32-67-73(64,65)70-72(62,63)66-31-35-40(69-71(59,60)61)39(56)45(68-35)53-34-52-38-42(47)50-33-51-43(38)53/h33-35,39-41,45,56-57H,4-32H2,1-3H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/t35-,39+,40?,41+,45-/m1/s1

InChI Key

OOYYVSZGLPEVRI-HQDNRMPVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosanoyl-CoA is synthesized from pentacosanoic acid through a series of enzymatic reactions. The synthesis involves the activation of pentacosanoic acid by Coenzyme A, forming this compound. This process typically requires the presence of ATP, Coenzyme A, and specific enzymes such as acyl-CoA synthetase .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the use of advanced techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pentacosanoyl-CoA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes that facilitate the reactions under controlled conditions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which play significant roles in cellular metabolism and other biological processes .

Mechanism of Action

Pentacosanoyl-CoA exerts its effects through its role as a fatty acyl-CoA. It acts as a substrate for various enzymes involved in lipid metabolism, facilitating the biosynthesis and recycling of complex lipids. The molecular targets and pathways involved include enzymes like AGPAT11 and pathways related to energy metabolism and gene regulation .

Comparison with Similar Compounds

Chain Length and Physicochemical Properties

The biological function of acyl-CoA compounds is heavily influenced by chain length. Below is a comparative table of key acyl-CoAs:

Compound Name Chain Length Saturation Solubility (in H₂O) Primary Metabolic Role
Pentacosanoyl-CoA C25 Saturated Low Very-long-chain fatty acid elongation
Palmitoyl-CoA (C16) C16 Saturated Moderate β-oxidation, lipid synthesis
Pentanoyl-CoA (C5) C5 Saturated High Short-chain fatty acid metabolism
(7Z)-Hexadecenoyl-CoA C16 Unsaturated Moderate Unsaturated lipid biosynthesis
Glutaconyl-CoA C5 Unsaturated High Amino acid catabolism (glutaconate pathway)

Key Observations :

  • Chain Length: this compound (C25) is among the longest acyl-CoAs, contrasting sharply with short-chain derivatives like pentanoyl-CoA (C5) and medium-chain variants (e.g., palmitoyl-CoA, C16). Longer chains increase membrane association but reduce solubility .
  • Saturation: Unsaturated acyl-CoAs (e.g., (7Z)-hexadecenoyl-CoA) exhibit lower melting points and enhanced fluidity, making them critical for membrane flexibility. This compound’s saturated structure favors rigidity, relevant to sphingolipid-rich domains .

Functional Roles in Metabolic Pathways

  • This compound: Integral to the microsomal fatty acid elongation system, where it serves as a substrate for ELOVL enzymes, extending fatty acids to C26–C34 lengths. These products are precursors for ceramides and neuronal lipids .
  • Palmitoyl-CoA (C16) : A central hub in lipid homeostasis, acting as a substrate for both mitochondrial β-oxidation and phospholipid synthesis. It also regulates enzymes like acetyl-CoA carboxylase via feedback inhibition .
  • Glutaconyl-CoA: A 2-enoyl-CoA derivative involved in the degradation of lysine and tryptophan, highlighting the diversification of CoA derivatives in nitrogen metabolism .
  • Pentanoyl-CoA (C5): A short-chain metabolite linked to valproate metabolism and ketogenesis, with distinct solubility enabling cytosolic enzymatic access .

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